![molecular formula C6H9N3O B2668767 N-[(1H-pyrazol-3-yl)methyl]acetamide CAS No. 90030-58-3](/img/structure/B2668767.png)
N-[(1H-pyrazol-3-yl)methyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-[(1H-pyrazol-3-yl)methyl]acetamide” is a multi-constituent substance with the molecular formula C7H11N3O . It is also known by the trade name MPA .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For instance, Ullmann-type reactions, which are copper-catalyzed reactions with various precursors, acyl-heteroarylamines, or pyrazoles, have been used for pharmacomodulation . These reactions offer new disconnection approaches to compounds of interest and allow C to N bioisosteric replacements .Chemical Reactions Analysis
Ullmann-type reactions have been used in the synthesis of similar compounds . These reactions are becoming a major tool in medicinal chemistry . They offer new disconnection approaches to compounds of interest and allow C to N bioisosteric replacements .Applications De Recherche Scientifique
Antioxidant Activity and Coordination Complexes
Pyrazole-acetamide derivatives, when synthesized and characterized, show significant antioxidant activity. Studies have indicated that compounds like N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl) acetamide and its coordination complexes with Co(II) and Cu(II) ions present significant antioxidant properties. These complexes have been evaluated through various in vitro assays like DPPH, ABTS, and FRAP, highlighting their potential in the development of antioxidant agents (Chkirate et al., 2019).
Synthesis and Characterization for Antimicrobial and Antifungal Activities
Derivatives involving the pyrazole-acetamide structure have been synthesized and evaluated for antimicrobial and antifungal activities. The introduction of pyrazole-imidazole-triazole hybrids has shown promising results against various microorganisms, including significant potency against A. niger, surpassing even the reference drug Fluconazole. This showcases the potential of pyrazole-acetamide derivatives in developing new antimicrobial agents (Punia et al., 2021).
Therapeutic Applications in Alzheimer's Disease
Compounds like 2-(piperazin-1-yl)N-(1H-pyrazolo[3,4-b]pyridin-3-yl)acetamides, related to the pyrazole-acetamide structure, have been identified as potent inhibitors of acetylcholinesterase and amyloid β aggregation, key targets in Alzheimer's disease treatment. These compounds have demonstrated significant in vitro inhibitory activity and represent a potential therapeutic approach for Alzheimer's disease management (Umar et al., 2019).
Antibacterial and Antifungal Properties
Studies on coordination complexes constructed from pyrazole-acetamide and related derivatives have shown outstanding antibacterial activity against several strains of bacteria, including Escherichia coli and Staphylococcus aureus. These results indicate the high potential of these compounds in antibacterial applications, with effects comparable to well-known antibiotics (Chkirate et al., 2022).
Propriétés
IUPAC Name |
N-(1H-pyrazol-5-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O/c1-5(10)7-4-6-2-3-8-9-6/h2-3H,4H2,1H3,(H,7,10)(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REXHZYNNJKUBPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1=CC=NN1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


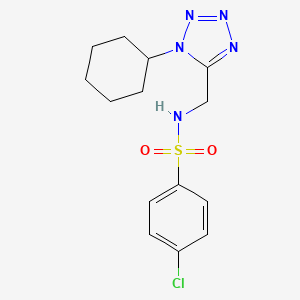
![(E)-4-(Dimethylamino)-N-[[3-(trifluoromethyl)cyclopentyl]methyl]but-2-enamide](/img/structure/B2668686.png)
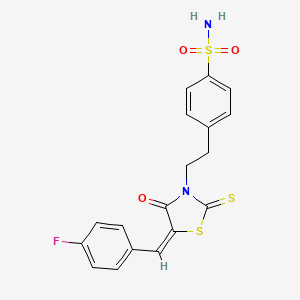
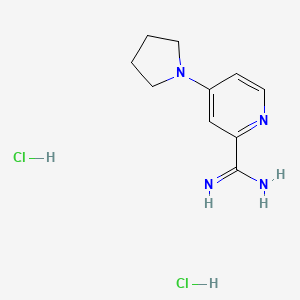
![7-ethyl-5-((4-fluorobenzyl)thio)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2668691.png)
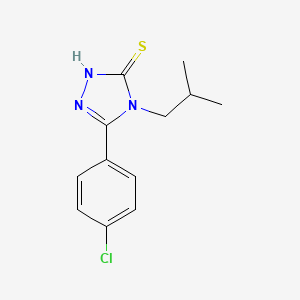

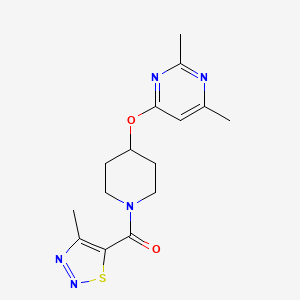
![2-Chloro-N-[(2,2-difluoro-6-oxaspiro[2.5]octan-1-yl)methyl]acetamide](/img/structure/B2668698.png)
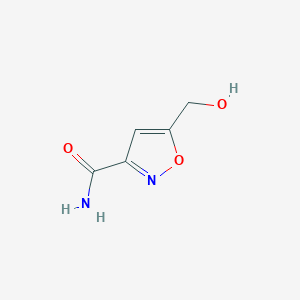
![4-[methyl(phenyl)sulfamoyl]-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide](/img/structure/B2668705.png)
![2-((4-fluorophenyl)thio)-N-(6-nitrobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2668706.png)
![1-[3-[(4-Methylphenyl)methyl]azetidin-1-yl]prop-2-en-1-one](/img/structure/B2668707.png)